CataCXium A Pd G3

Description

Historical Development of Third-Generation Buchwald Precatalysts

Third-generation Buchwald precatalysts, including CataCXium A Pd G3, evolved through iterative improvements addressing three key limitations of earlier systems:

- Activation Efficiency : First-generation (G1) precatalysts required strong bases (e.g., $$ \text{NaO}^t\text{Bu} $$) and elevated temperatures for activation, restricting their use in thermally sensitive reactions. Second-generation (G2) systems introduced biphenyl-based ligands, enabling activation at room temperature but exhibiting limited solubility in nonpolar solvents.

- Ligand Scope : Bulky electron-rich ligands, such as BrettPhos and t-BuBrettPhos, could not be effectively paired with early precatalysts due to steric clashes during ligand exchange.

- Byproduct Interference : G1 and G2 systems produced carbazole byproducts that complicated purification and consumed reactive intermediates.

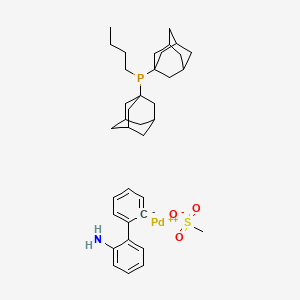

The breakthrough came with third-generation (G3) precatalysts, which replaced chloride ligands with non-coordinating methanesulfonate ($$ \text{SO}_3\text{Me}^- $$) groups. This modification lowered the activation energy for palladium(0) formation while improving solubility in toluene, THF, and dioxane. This compound exemplifies this design, utilizing a bis(adamantan-1-yl)(butyl)phosphine ligand (CataCXium A) to stabilize the palladium center while allowing rapid ligand dissociation upon activation (Figure 1).

Table 1: Comparative Properties of Buchwald Precatalyst Generations

| Property | G1 | G2 | G3 (this compound) |

|---|---|---|---|

| Activation Temperature | -40°C to 0°C | 25°C | 25°C |

| Base Requirement | Strong (e.g., $$ \text{NaHMDS} $$) | Moderate (e.g., $$ \text{K}3\text{PO}4 $$) | Mild (e.g., $$ \text{Cs}2\text{CO}3 $$) |

| Solubility in Toluene | Low | Moderate | High |

| Ligand Compatibility | Small ligands | Medium ligands | Bulky ligands (e.g., BrettPhos) |

| Byproducts | Carbazole | Carbazole | $$ \text{N}- $$Methylcarbazole (reduced interference) |

Rational Design Principles for this compound Architecture

The molecular structure of this compound ($$ \text{C}{37}\text{H}{52}\text{NO}_3\text{PPdS} $$, MW 728.3 g/mol) reflects a deliberate optimization of steric and electronic parameters:

Ligand Framework :

- The bis(adamantyl)phosphine ligand provides a rigid, three-dimensional steric shield around palladium, preventing bimolecular deactivation pathways while accommodating bulky substrates. Adamantyl groups confer exceptional electron-donating capacity ($$ \text{θ} = 205° $$), stabilizing the palladium center during oxidative addition.

- A butyl substituent on phosphorus enhances solubility in hydrocarbon solvents without compromising ligand bulk.

Leaving Group Strategy :

Precatalyst Activation Pathway :

Upon treatment with base, this compound undergoes sequential deprotonation and reductive elimination to generate the active $$ \text{Pd}(0) $$ species ($$ \text{L}_n\text{Pd}^0 $$) and $$ \text{N}- $$methylcarbazole (Figure 2). This pathway contrasts with G1/G2 systems by minimizing competitive side reactions between primary amines and carbazole byproducts.

Mechanistic Insight:

$$

\text{Pd(II) Precatalyst} + \text{Base} \rightarrow [\text{Pd(II)–Amido}] \rightarrow \text{Pd(0)} + \text{N–Methylcarbazole} + \text{CH}3\text{SO}3^-

$$

The methanesulfonate byproduct remains inert under coupling conditions, simplifying product isolation.

Properties

Molecular Formula |

C37H52NO3PPdS |

|---|---|

Molecular Weight |

728.3 g/mol |

IUPAC Name |

bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline |

InChI |

InChI=1S/C24H39P.C12H10N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 |

InChI Key |

QFHMWCPYABRFMY-UHFFFAOYSA-M |

Canonical SMILES |

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Ligand Synthesis: Preparation of the phosphine ligand (CataCXium A), which is a bulky, electron-rich phosphine designed to enhance catalytic performance.

- Palladacycle Formation: Cyclopalladation of the 2-aminobiphenyl scaffold to form a stable palladacycle intermediate.

- Complexation: Coordination of the phosphine ligand to the palladacycle palladium center to form the final precatalyst.

This process is executed under inert atmosphere conditions (nitrogen or argon) to prevent palladium oxidation and ligand degradation.

Detailed Preparation Procedure

Based on the literature and experimental protocols, the preparation can be summarized as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Aminobiphenyl derivative + Pd(OAc)₂ | Cyclopalladation in a suitable solvent (e.g., acetic acid or dioxane) under reflux to form the palladacycle intermediate. |

| 2 | Addition of CataCXium A phosphine ligand | Ligand coordination to the palladacycle palladium center, typically at room temperature or mild heating, often in solvents like THF or dioxane. |

| 3 | Purification | Isolation of the this compound complex by filtration, washing, and recrystallization or chromatography to obtain a pure, stable solid precatalyst. |

Representative Experimental Data

While exact synthetic details are often proprietary or embedded in patent literature, the following key points are supported by research articles:

- The palladacycle formation is generally high-yielding and proceeds smoothly under mild conditions.

- The ligand coordination step is critical; the electron-rich phosphine ligand must be added stoichiometrically to ensure full complexation.

- The final complex exhibits high stability, allowing for storage and use in various catalytic cross-coupling reactions without significant loss of activity.

Analytical Data and Characterization

Spectroscopic and Structural Analysis

- NMR Spectroscopy: Characteristic shifts in ^31P NMR confirm phosphine coordination; ^1H and ^13C NMR spectra show signals consistent with the biphenyl palladacycle framework.

- X-ray Crystallography: Confirms the square planar geometry around palladium, with the phosphine ligand and cyclopalladated aryl group coordinated.

- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of the complex.

Catalytic Performance Correlation

The preparation quality directly impacts catalytic efficiency. For example, in Suzuki–Miyaura cross-coupling reactions, this compound prepared via this method showed superior yields (up to 95%) compared to other palladium catalysts under optimized conditions (2-MeTHF solvent, Cs₂CO₃ base, 80 °C).

Comparative Data on Catalyst Performance Related to Preparation

Optimization and Scale-Up Considerations

- Catalyst Loading: Optimal loading is generally around 1–2 mol%; lower loadings reduce yield significantly.

- Solvent Choice: 2-Methyltetrahydrofuran (2-MeTHF) enhances catalytic activity and yield compared to dioxane or toluene.

- Base Selection: Cesium carbonate (Cs₂CO₃) is preferred for Suzuki couplings; triethylamine (Et₃N) is effective in Sonogashira reactions.

- Temperature: Mild heating (70–80 °C) is sufficient for catalyst activation and reaction progress.

- Additives: Glucose addition improves reaction homogeneity and stirring efficiency under micellar aqueous conditions.

Chemical Reactions Analysis

Types of Reactions

CataCXium A Pd G3 undergoes various types of reactions, including:

Oxidation: The compound can participate in oxidation reactions, often in the presence of oxidizing agents.

Reduction: It can also undergo reduction reactions, typically using reducing agents.

Substitution: This compound is involved in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

The common reagents used with this compound include:

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Toluene, ethanol, dichloromethane.

Catalysts: Palladium acetate, other palladium sources.

Major Products Formed

The major products formed from reactions involving this compound include various substituted aromatic compounds, heterocycles, and complex organic molecules. These products are often used in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

CataCXium A Pd G3 is a third-generation Buchwald precatalyst used in several applications, mainly in organic synthesis, especially cross-coupling reactions . It demonstrates high efficiency and versatility as a palladium catalyst . The design incorporates ligands that give excellent regioselectivity and stereoselectivity to the catalytic process, which is vital for controlling the outcome of cross-coupling reactions, enabling chemists to access specific stereochemical arrangements and regioisomeric products with precision .

Applications

- Direct ortho-arylation of pyridinecarboxylic acids CataCXium® A Pd G3 can be used in the direct ortho-arylation of pyridinecarboxylic acids .

- Suzuki-Miyaura Cross-Coupling: this compound is used in Suzuki–Miyaura cross-coupling for synthesizing 1-heteroaryl-3-azabicyclo compounds . It is also effective for Suzuki-Miyaura cross-couplings on GRM substrate 1a, facilitating the coupling of benzyl, alkyl, aryl, alkenyl, and heteroaromatic substituents on model substrate 1 . The catalyst system also demonstrates diverse functional group tolerability with support of electron-rich and electron-poor groups, halogenated aryls, protected and unprotected amines, and various heterocycles .

- Palladium-Catalyzed Carbonylative Carboperfluoroalkylation of Alkynes: this compound can catalyze carbonylative carboperfluoroalkylation of alkynes .

- Synthesis of gem-disubstituted cyclopropanes: It is used in the Suzuki–Miyaura coupling reaction of geminal bis(boryl)cyclopropanes in the synthesis of various gem-disubstituted cyclopropanes .

- Boroperfluoroalkylation of terminal alkynes this compound facilitates the boroperfluoroalkylation of terminal alkynes .

- Copper-free Sonogashira coupling reaction: This catalyst is utilized in the copper-free Sonogashira coupling reaction of aromatic halides with alkynes to form C-C bonds . Under micellar reaction conditions, isolated yields of up to 98% were obtained with 0. 30 mol% catalyst loading, and the use of glucose as an additive resulted in more homogeneous reaction mixtures .

- Suzuki cross-coupling between organotrifluoroborate and aryl halides: this compound is applicable in the Suzuki cross-coupling between organotrifluoroborate and aryl halides .

Case Studies

- Suzuki–Miyaura Cross-Coupling of Unprotected ortho-Bromoanilines: this compound was identified as an effective catalyst system for Suzuki–Miyaura cross-couplings on GRM substrate 1a . The optimized conditions were tested using several additional catalysts, all yielding little to no product. Decreasing the catalyst loading to 5 mol% also had a detrimental effect on the yield .

- Sonogashira Reactions in Micellar Medium: this compound catalyst indicated the significance of ligand structure variation to modulate the reactivity of the copper-free Sonogashira reaction under micellar reaction conditions .

Mechanism of Action

CataCXium A Pd G3 exerts its effects through palladium-catalyzed cross-coupling reactions. The palladium center facilitates the formation of carbon-carbon and carbon-heteroatom bonds by coordinating with the reactants and promoting the transfer of functional groups. The ligand methanesulfonato (diadamantyl-n-butylphosphino)-2’-amino-1,1’-biphenyl enhances the stability and reactivity of the palladium center, making the compound highly efficient in catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Catalytic Efficiency in Cross-Coupling Reactions

A direct comparison of CataCXium A Pd G3 with other palladium catalysts in Suzuki-Miyaura cross-coupling reactions revealed superior performance (Table 1).

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| This compound | 2-MeTHF | 95 |

| Pd(Amphos)Cl₂ | 2-MeTHF | 22 |

| SPhos Pd G4 | 2-MeTHF | 0 |

| Pd(OAc)₂ | 2-MeTHF | 0 |

| (PPh₃)₂PdCl₂ | 2-MeTHF | 46 |

Table 1 : Catalyst performance in Suzuki-Miyaura coupling of unprotected ortho-bromoanilines .

This compound achieved 95% yield in 2-MeTHF, outperforming alternatives by stabilizing the transition state (TS) during migratory insertion. Computational studies showed a ΔG‡ reduction of 4.9 kcal/mol compared to PPh₃-based systems, attributed to favorable ligand-substrate interactions (e.g., indole N-H···acetate and tert-butyl dispersion effects) .

Reaction Scope and Versatility

This compound exhibits broader applicability than catalysts like XPhos Pd G3 or Pd(OAc)₂. For example:

- Micellar Catalysis : Achieved 98% yield in TPGS-750-M/THF with glucose additive, outperforming cBRIDP-based systems .

- Heck Reactions : Enabled coupling of allylic alcohols and aryl halides with high regioselectivity, a challenge for PPh₃-based catalysts .

- Triarylation of sp³ C–H Bonds : Combined with Pd(OAc)₂, it facilitated tetraarylmethane synthesis (14% assay yield), though lower than specialized systems .

Stability and Handling

This compound’s thermal stability (decomposition at 196–241°C) and nitrogen-protected storage requirements contrast with air-sensitive alternatives like Pd(dba)₃ . Industrial-grade variants (90–95% purity) are commercially available at competitive prices ($10–83/g), offering scalability for large-scale applications .

Limitations

While highly efficient in cross-couplings, this compound shows variable performance in niche reactions. For instance, in strain-release functionalization of [1.1.1]propellane, CataCXium A G2 (earlier generation) achieved only 5–55% yields, necessitating Cu₂O additives for improvement .

Biological Activity

CataCXium A Pd G3 is a third-generation Buchwald precatalyst that has gained significant attention in the field of organic synthesis due to its efficiency in various palladium-catalyzed reactions. This article explores the biological activity of this compound, focusing on its applications in synthetic methodologies, particularly in carbon-carbon bond formation, and its implications for medicinal chemistry.

Overview of this compound

This compound is designed to enhance the efficiency and selectivity of palladium-catalyzed reactions. It is characterized by improved solubility and stability, which are critical for achieving high yields in complex organic transformations. The compound facilitates several key reactions, including:

- Suzuki-Miyaura Cross-Coupling

- Sonogashira Coupling

- Aminocarbonylation

- Direct Arylation

Each of these reactions plays a vital role in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanistic Insights

The catalytic activity of this compound is attributed to its ability to form stable palladium(0) species from palladium(II) precursors. This transformation is crucial for initiating coupling reactions. Studies have shown that the ligand structure significantly influences the reactivity and selectivity of the catalyst.

Table 1: Comparison of Yields in Various Reactions Using this compound

| Reaction Type | Substrate Type | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Aryl Halides | 100 |

| Sonogashira | Aromatic Halides with Alkynes | 98 |

| Aminocarbonylation | Electron-Rich Aryl Bromides | 96 |

| Direct Arylation | Pyridinecarboxylic Acids | 85 |

Case Study 1: Sonogashira Coupling

In a study focusing on copper-free Sonogashira coupling, this compound demonstrated remarkable efficiency. The reaction conditions were optimized to allow for low catalyst loading (0.5 mol%), resulting in high substrate conversion rates. The study reported yields as high as 98% for various alkynes and aryl bromides under micellar conditions, showcasing the versatility of this catalyst in complex environments .

Case Study 2: Aminocarbonylation

Another significant application of this compound is in aminocarbonylation processes, where it has been used to synthesize commercially relevant drugs such as Trimetozine with yields exceeding 96%. This reaction highlights the compound's potential in pharmaceutical applications, particularly for compounds targeting gastrointestinal symptoms .

Research Findings and Implications

Recent research has indicated that the use of this compound can lead to significant improvements in reaction conditions, including lower temperatures and reduced solvent usage, which align with green chemistry principles. For instance, a study found that employing this catalyst under mild conditions resulted in a Process Mass Intensity (PMI) value as low as 70 when considering only biodegradable solvents .

Q & A

Q. How can researchers optimize reaction conditions for Suzuki-Miyaura couplings using CataCXium A Pd G3?

Systematic solvent screening is critical. For example, substituting toluene (PhMe) with cyclopentyl methyl ether (CPME) increases yields due to improved solvation and stability of palladium intermediates . Higher solvent concentrations (e.g., 0.4 M in CPME) further enhance conversion rates by reducing side reactions . Researchers should also evaluate base additives (e.g., Et₃N) to stabilize the catalytic cycle .

Q. What factors influence catalyst loading in cross-coupling reactions with this compound?

Catalyst efficiency depends on substrate steric hindrance and electronic effects. For example, 0.3 mol% loading suffices for aryl bromides in micellar media (water/THF) due to enhanced ligand stability and micelle-driven substrate preorganization . Lower loadings (0.1 mol%) may require extended reaction times or co-catalysts like Cu₂O to mitigate Pd deactivation .

Q. How can researchers ensure reproducibility in this compound-catalyzed reactions?

Standardize protocols for:

- Solvent purity : Residual acetone (>3%) can poison the catalyst .

- Temperature control : Maintain 45°C for micellar reactions to balance kinetics and surfactant stability .

- Additive stoichiometry : Precisely measure bases (e.g., 3.0 eq. Et₃N) to avoid pH-driven side reactions .

Advanced Research Questions

Q. How should researchers resolve contradictions in yield data when using additives like Cu₂O with this compound?

Contradictions may arise from competing redox pathways. For instance, Cu₂O (1.0 eq.) increases yields by scavenging halide byproducts but excess Cu₂O (2.0 eq.) can reduce Pd(II) to inactive Pd(0) . Controlled experiments with incremental Cu₂O additions and in situ XAS analysis can clarify redox dynamics .

Q. What experimental designs elucidate the role of this compound in micellar media?

Combine kinetic profiling (e.g., GC/MS) with dynamic light scattering (DLS) to correlate reaction rates with micelle size/stability. For example, TPGS-750-M micelles improve yields by compartmentalizing substrates and stabilizing Pd intermediates . Compare with non-micellar systems to isolate solvent effects .

Q. How can green chemistry metrics be evaluated for this compound-catalyzed reactions?

Calculate atom economy using molecular weights of reactants/products and E-factor (mass waste per product mass). This compound’s re-engineered design reduces waste via higher turnover numbers (TON > 1,000) and safer solvents (e.g., CPME vs. toluene) . DOE (Design of Experiments) can optimize multiple green metrics simultaneously .

Methodological Guidance

-

Data Analysis : Use comparative tables (Table 1) to assess solvent/concentration effects :

Entry Solvent Concentration (M) Yield (%) Remaining 7 (%) 1 PhMe 0.1 5 71 3 CPME 0.1 43 46 4 CPME 0.4 55 25 -

Mechanistic Studies : Employ DFT calculations to model Pd-ligand interactions or use operando spectroscopy (e.g., NMR) to track intermediate formation .

-

Contradiction Resolution : Apply counterfactual analysis (e.g., omitting TPGS-750-M in micellar reactions) to isolate variable impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.